4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one
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Overview
Description
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a piperazin-2-one ring substituted with a 2-(2-bromo-4-fluorophenoxy)acetyl group. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and piperazin-2-one.
Formation of 2-(2-Bromo-4-fluorophenoxy)acetyl Chloride: 2-bromo-4-fluorophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-fluorophenoxy)acetyl chloride.
Acylation of Piperazin-2-one: The resulting 2-(2-bromo-4-fluorophenoxy)acetyl chloride is then reacted with piperazin-2-one in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromo-4-fluorophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazin-2-one ring.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the piperazin-2-one ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroacetanilide: Similar in structure but lacks the piperazin-2-one ring.
2-Bromo-4-fluoroacetophenone: Contains a similar bromo-fluoro-phenyl group but differs in the acyl group attached.
Uniqueness
4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is unique due to the presence of both the piperazin-2-one ring and the 2-(2-bromo-4-fluorophenoxy)acetyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(2-bromo-4-fluorophenoxy)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O3/c13-9-5-8(14)1-2-10(9)19-7-12(18)16-4-3-15-11(17)6-16/h1-2,5H,3-4,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJCECXRRCCNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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